molecular formula C9H18O3S2 B14405741 acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-68-3

acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol

Cat. No.: B14405741
CAS No.: 88122-68-3
M. Wt: 238.4 g/mol
InChI Key: UNAPVTBBNPIBHE-ZJLYAJKPSA-N
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Description

Acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol is a chemical compound that combines the properties of acetic acid and a dithiolan-yl methanol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol typically involves the reaction of acetic acid with [(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification, distillation, and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reactions: These reactions may require catalysts such as acids or bases to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Acetic Acid: A simple carboxylic acid with widespread use in industry and research.

    Methanol: A simple alcohol used as a solvent and chemical feedstock.

    Dithiolan Derivatives: Compounds containing the dithiolan ring structure, which have various applications in chemistry and biology.

Uniqueness

Acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

88122-68-3

Molecular Formula

C9H18O3S2

Molecular Weight

238.4 g/mol

IUPAC Name

acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol

InChI

InChI=1S/C7H14OS2.C2H4O2/c1-2-3-7-9-5-6(4-8)10-7;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4)/t6-,7-;/m1./s1

InChI Key

UNAPVTBBNPIBHE-ZJLYAJKPSA-N

Isomeric SMILES

CCC[C@@H]1SC[C@H](S1)CO.CC(=O)O

Canonical SMILES

CCCC1SCC(S1)CO.CC(=O)O

Origin of Product

United States

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